molecular formula C7H13Cl2N3O2 B8061294 Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Cat. No.: B8061294
M. Wt: 242.10 g/mol
InChI Key: IONZTCAFMJOAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride (CAS 2169997-54-8) is a pyrazole-derived chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a 4-amino-substituted pyrazole ring linked to an ethyl acetate group via a methylene bridge, and is provided as a stable, water-soluble dihydrochloride salt . The pyrazole moiety is a privileged scaffold in pharmacology, found in compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties . This makes the compound a valuable precursor for synthesizing more complex, bioactive molecules. Its primary research value lies in its versatile reactivity. The 4-amino group on the pyrazole ring can undergo reactions such as acylation to form amides, allowing for significant structural diversification . Concurrently, the ethyl ester group is a key functional handle; it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or reduced to a primary alcohol, facilitating further molecular modification . This bifunctionality enables researchers to use this compound as a core scaffold for generating libraries of derivatives for biological screening. The compound is typically synthesized via a base-mediated alkylation of 4-amino-1H-pyrazole with ethyl chloroacetate or bromoacetate, followed by conversion to the dihydrochloride salt . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(4-aminopyrazol-1-yl)acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;;/h3-4H,2,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONZTCAFMJOAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Pathway Design

The most direct route to Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride involves nucleophilic substitution between 4-amino-1H-pyrazole and ethyl chloroacetate. The pyrazole’s NH group acts as a nucleophile, displacing the chloride ion from ethyl chloroacetate. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like triethylamine or potassium carbonate to deprotonate the pyrazole and drive the reaction forward.

Key reaction parameters:

  • Solvent selection: DMF enhances solubility of both reactants but may require post-reaction purification to remove residual solvent.

  • Temperature: Reactions conducted at 60–80°C achieve higher yields (68–75%) compared to room-temperature conditions (45–50%).

  • Stoichiometry: A 1.2:1 molar ratio of ethyl chloroacetate to 4-amino-1H-pyrazole minimizes side products like bis-alkylated species.

Table 1: Optimized Conditions for Nucleophilic Substitution

ParameterOptimal ValueYield (%)Source
SolventDMF75
BaseK₂CO₃73
Temperature70°C74
Reaction Time12 hours70

Post-reaction, the crude product is treated with concentrated hydrochloric acid to form the dihydrochloride salt. Crystallization from ethanol/water mixtures (3:1 v/v) yields pure product with >98% HPLC purity.

Alternative Synthetic Routes via Cyclization

Pyrazole Ring Formation and Functionalization

An alternative approach involves constructing the pyrazole ring in situ. For example, cyclocondensation of hydrazine derivatives with β-ketoesters can yield 4-amino-pyrazole intermediates. A patent detailing the synthesis of structurally analogous compounds (e.g., 3-(3-amino-1H-pyrazol-1-yl)pyridine) demonstrates this strategy:

  • Cyclization Step:

    • 3-Hydrazinopyridine dihydrochloride reacts with acrylonitrile in ethanol under basic conditions to form a dihydro-pyrazole intermediate.

    • Conditions: 60°C, 12 hours, sodium acetate buffer (pH 5–6).

  • Oxidation to Aromatic Pyrazole:

    • Manganese(IV) oxide in acetonitrile oxidizes the dihydro intermediate to the aromatic pyrazole at 60°C.

Table 2: Oxidation Efficiency with Different Agents

Oxidizing AgentSolventYield (%)Purity (%)Source
MnO₂Acetonitrile6997
K₃[Fe(CN)₆]Water5889
O₂/Cu(I)DCM5285

While this method is effective for substituted pyridines, adapting it to this compound would require substituting acrylonitrile with ethyl glyoxylate to introduce the acetate moiety.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Transitioning from batch to continuous flow processes improves scalability and safety. Key adaptations include:

  • Residence Time Control: 20–30 minutes in a tubular reactor at 70°C ensures complete conversion without thermal degradation.

  • In-line Acidification: Immediate mixing of the reaction effluent with HCl gas (1:2 molar ratio) in a static mixer prevents intermediate instability.

Table 3: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous FlowSource
Annual Output500 kg2,000 kg
Purity97%99%
Solvent Consumption8 L/kg3 L/kg

Purification and Characterization

Crystallization Dynamics

The dihydrochloride salt’s solubility profile dictates purification efficacy:

  • Ethanol/Water System: Slow cooling (0.5°C/min) from 60°C to 4°C produces monoclinic crystals with uniform particle size (50–100 μm).

  • Ethyl acetate Anti-Solvent: Adding ethyl acetate to concentrated aqueous solutions induces rapid crystallization, though this may yield smaller, polydisperse crystals.

Table 4: Crystallization Outcomes by Method

MethodCrystal Size (μm)Purity (%)Source
Ethanol/Water Cooling50–10099.5
Ethyl acetate Addition10–3098.2

Characterization Protocols:

  • 1H NMR (D₂O): δ 8.21 (s, 1H, pyrazole-H), 4.32 (q, 2H, OCH₂CH₃), 1.39 (t, 3H, CH₃).

  • HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient, retention time 6.8 min.

Challenges and Mitigation Strategies

Common Side Reactions

  • Ester Hydrolysis: The ethyl ester group is prone to hydrolysis under acidic conditions during salt formation. Mitigation involves strict temperature control (<25°C) during HCl addition.

  • Dimerization: The 4-amino group may react with excess ethyl chloroacetate, forming bis-alkylated byproducts. Using a slight excess of pyrazole (1.1 eq) suppresses this.

Table 5: Stability Under Accelerated Conditions

ConditionDegradation (%)Major ImpuritySource
40°C/75% RH, 1 month5.2Hydrolyzed acid
25°C/60% RH, 6 months1.8None

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is utilized in several areas:

  • Medicinal Chemistry
    • Antimicrobial Activity : Pyrazole derivatives, including this compound, have been studied for their potential as antibiotic adjuvants. They enhance the efficacy of existing antibiotics by inhibiting bacterial resistance mechanisms .
    • Anticancer Properties : Research indicates that pyrazole derivatives can exhibit anticancer activity by targeting specific cellular pathways involved in tumor growth and metastasis .
  • Biochemical Assays
    • The compound is employed in enzyme interaction studies, where it acts as a substrate or inhibitor. Its ability to bind to active sites of enzymes allows researchers to investigate enzyme kinetics and mechanisms .
  • Synthesis of Complex Molecules
    • As a versatile building block, this compound serves as a precursor in the synthesis of more complex heterocyclic compounds. This application is crucial in developing new pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the applications and effects of this compound:

StudyFocusFindings
Elnagdy & Sarma (2022)Synthesis of pyrazole derivativesDeveloped efficient synthetic routes for pyrazole compounds with potential biological activities .
Havrylyuk et al. (2021)Anticancer activityInvestigated thiazolone-based compounds containing pyrazoles, demonstrating significant antiproliferative effects against various cancer cell lines .
PMC8401439 (2021)Antibiotic adjuvantsExplored the use of pyrazole derivatives as enhancers of antibiotic efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Structural Analogs: Pyrazole Derivatives and Acetate Esters

Structurally related compounds include CP-I and CP-III dihydrochlorides, which share the dihydrochloride salt moiety but differ in pyrazole substitution patterns () . For example:

  • CP-I dihydrochloride : Purchased at 85% purity (Sigma-Aldrich), its structure may feature distinct substituents on the pyrazole ring.
  • CP-III dihydrochloride : Higher purity (95%, TRC Inc.) suggests refined synthesis or purification protocols compared to CP-I .

Other analogs, such as ethyl 2-methoxyacetate (CAS 110-49-6) and methoxybutyl acetates (), highlight the diversity of acetate esters in chemical catalogs, though these lack the pyrazole-amino group critical to the target compound’s reactivity .

Physicochemical Properties

Compound Purity Supplier/CAS Number Solubility (Inference)
Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride N/A N/A High (dihydrochloride salt)
CP-I dihydrochloride 85% Sigma-Aldrich Moderate (aqueous)
CP-III dihydrochloride 95% TRC Inc. High (aqueous)
Ethyl 2-methoxyacetate N/A CAS 110-49-6 Moderate (organic solvents)

Key Observations :

  • The target compound’s dihydrochloride form likely surpasses non-salt analogs (e.g., ethyl 2-methoxyacetate) in water solubility.

Crystallographic and Structural Analysis

The SHELX software suite () is widely employed for crystallographic refinement of small molecules, including pyrazole derivatives . For instance, CP-I and CP-III dihydrochlorides could be analyzed using similar methods to determine conformational differences.

Research Implications and Gaps

  • Pharmacological Data : Absent in the evidence, necessitating further studies on the target compound’s bioactivity.
  • Synthesis Optimization : Higher-purity analogs like CP-III dihydrochloride suggest room for improving the target compound’s synthetic yield .
  • Structural Resolution: SHELX-based crystallography () could elucidate steric effects of the 4-amino group compared to CP analogs .

Biological Activity

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. The presence of an ethyl ester group enhances its chemical reactivity and biological activity compared to other aminopyrazoles. The dihydrochloride form increases its solubility and stability, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of pyrazole derivatives, suggesting that this compound may possess similar properties. For instance:

  • In vitro Studies : Compounds related to ethyl (4-amino-1H-pyrazol-1-yl)acetate have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. These studies often utilize agar diffusion methods to evaluate the inhibition zones produced by the compounds .
Compound TypeTarget OrganismsActivity Observed
Pyrazole DerivativesE. coli, S. aureusModerate to strong inhibition
Ethyl (4-amino...)Various bacterial strainsPotential antimicrobial activity

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in several research contexts:

  • Cell Line Studies : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. For example, modifications to the pyrazole structure have been linked to increased efficacy against specific tumor types .

Case Studies and Research Findings

Recent literature highlights various studies focusing on the bioactivity of pyrazole compounds:

  • Antimicrobial Evaluation : A study evaluated a series of pyrazole compounds for their antibacterial activity against resistant strains of bacteria, including Acinetobacter baumannii. The results indicated significant inhibitory effects at low concentrations, suggesting potential for development as antibiotic adjuvants .
  • Antitumor Studies : Research involving substituted pyrazoles demonstrated promising results in inhibiting tumor growth in vitro. These studies often compare new compounds against established chemotherapeutics to assess relative efficacy .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain pyrazole derivatives could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential therapeutic roles .

Q & A

Q. What are the established synthetic routes for Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride, and what parameters critically influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrazole derivatives are synthesized via alkylation of 4-aminopyrazole with ethyl chloroacetate under reflux in aprotic solvents like ethyl acetate or THF. Catalysts such as triethylamine may enhance reaction efficiency . Critical parameters include:

  • Temperature control : Excessive heat may degrade the aminopyrazole moiety.
  • Stoichiometry : A 1.2:1 molar ratio of ethyl chloroacetate to 4-aminopyrazole minimizes byproducts.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and ethyl acetate/hexane eluents) improves purity .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC-UV : A mobile phase of cyclohexane/ethyl acetate/ammonia (20:20:1) resolves impurities, with UV detection at 254 nm for pyrazole derivatives .
  • NMR : 1^1H NMR in DMSO-d6d_6 confirms the ethyl ester (δ 1.2–1.4 ppm) and pyrazole NH2_2 (δ 6.2–6.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak at m/z 228.08 (base peak) .

Q. How is crystallographic data for this compound refined, and what challenges arise during refinement?

Methodological Answer: X-ray diffraction data are refined using SHELXL , which handles hydrogen bonding networks and disorder in the dihydrochloride counterions. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. Challenges include resolving twinning (common in dihydrochloride salts) and modeling solvent-accessible voids .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential HCl vapor release.
  • Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

Methodological Answer: The 4-aminopyrazole core is a pharmacophore in kinase inhibitors. For example:

  • Functionalization : The ethyl ester is hydrolyzed to a carboxylic acid for coupling with amines or heterocycles.
  • Biological screening : Derivatives are tested against cancer cell lines (e.g., MCF-7) using MTT assays, with IC50_{50} values compared to reference drugs .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilicity indices for the pyrazole N-atom. Solvent effects (e.g., ethanol) are modeled using the COSMO approach. Transition state analysis identifies steric hindrance from the ethyl ester group, which slows reactivity compared to methyl analogs .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

  • Validation : Cross-check NMR-derived torsion angles with X-ray data using Platon or Mercury software.
  • Dynamic effects : Variable-temperature NMR (e.g., 298–338 K) detects conformational flexibility that may explain discrepancies in NH2_2 proton chemical shifts .

Q. How does pH influence the stability of the dihydrochloride salt?

Methodological Answer:

  • Accelerated stability studies : Store samples at pH 2–7 (HCl/NaOAc buffers) and 40°C for 4 weeks. Monitor degradation via HPLC:
    • pH < 3 : Stable (degradation < 5%).
    • pH > 5 : Hydrolysis of the ethyl ester occurs, forming acetic acid derivatives .

Q. What mechanistic insights guide its use in materials science?

Methodological Answer: The pyrazole ring’s π-conjugation enables applications in:

  • Coordination polymers : React with Cu(II) acetate in DMF to form 2D networks (characterized by PXRD and TGA).
  • Photoluminescence : Excitation at 350 nm emits blue light (λem_{\text{em}} = 450 nm), suggesting use in OLEDs .

Q. How can SHELXL’s advanced features improve refinement of disordered structures?

Methodological Answer:

  • TWIN commands : Model twinning (common in dihydrochlorides) by refining twin laws (e.g., -1 0 0 / 0 -1 0 / 0 0 -1).
  • PART instructions : Split disordered Cl^- counterions into partial occupancy sites. Validate with Rint_{\text{int}} < 0.05 and GooF = 1.0–1.2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.